2-Bromo-5-fluorocinnamic acid

Suzuki-Miyaura coupling biaryl synthesis medicinal chemistry building blocks

Sourcing a strategic halogenated cinnamic acid building block with reliable dual-site reactivity is critical for medicinal chemistry workflows. 2-Bromo-5-fluorocinnamic acid (CAS 202865-70-1) addresses this need by combining an aryl bromide handle for palladium-catalyzed cross-coupling with a meta-fluorine substituent that preserves metabolic stability and pKa modulation (calc. pKa 4.13, LogP 2.7). Key procurement benefits: • Dual-halogen architecture enables sequential diversification: bromine participates in Suzuki/Heck couplings while fluorine remains intact. • Available in 98% and 99% purity grades as a white to off-white crystalline solid (mp 188-192 °C) for accurate laboratory handling. • Bulk and research-scale packaging supported by multiple international stock points for rapid delivery.

Molecular Formula C9H6BrFO2
Molecular Weight 245.04 g/mol
CAS No. 202865-70-1
Cat. No. B6592421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluorocinnamic acid
CAS202865-70-1
Molecular FormulaC9H6BrFO2
Molecular Weight245.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C=CC(=O)O)Br
InChIInChI=1S/C9H6BrFO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)
InChIKeyAWWFJLNOEZAVHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluorocinnamic Acid: Halogenated Building Block


2-Bromo-5-fluorocinnamic acid (CAS: 202865-70-1), also known as (E)-3-(2-bromo-5-fluorophenyl)prop-2-enoic acid, is a halogenated cinnamic acid derivative with the molecular formula C9H6BrFO2 and molecular weight 245.05 g/mol [1]. The compound features a bromine atom at the 2-position and a fluorine atom at the 5-position of the phenyl ring , which imparts distinct electronic and steric properties useful for regioselective cross-coupling applications. Commercially available at 98% purity or 99% purity , this white to off-white crystalline solid (melting point: 188-192°C [2]) serves as a strategic intermediate in pharmaceutical and agrochemical synthesis, with the bromine atom providing a functional handle for Suzuki-Miyaura, Heck, and other palladium-catalyzed transformations [3].

Ortho-Br handle for Pd-catalyzed cross-coupling workflows
Meta-F modulates acidity and lipophilicity (pKa, LogP)
Documented acid chloride activation for amide coupling

Why Dual-Halogen Substitution Is Irreplaceable


Substitution of 2-bromo-5-fluorocinnamic acid with unsubstituted cinnamic acid or mono-halogenated analogs fundamentally alters synthetic utility due to the compound's dual-halogen ortho/meta substitution pattern [1]. Unsubstituted cinnamic acid lacks the aryl bromide functional handle required for cross-coupling reactions, eliminating the primary route for generating structurally diverse biaryl pharmacophores. Mono-fluorinated analogs such as 5-fluorocinnamic acid retain the fluorine atom's electron-withdrawing effects on pKa (calculated 4.13 ± 0.10 ) and metabolic stability contributions, but cannot undergo palladium-catalyzed C-C bond formation at the ortho position. Conversely, 2-bromocinnamic acid offers the coupling handle but lacks fluorine-mediated modulation of acidity and lipophilicity (calculated LogP 2.7 [2]). Regioisomeric variants such as 5-bromo-2-fluorocinnamic acid (CAS 202865-71-2 [3]) and 2-bromo-4-fluorocinnamic acid (CAS 289038-17-1 ) differ in substitution topology, altering both the electronic environment and the geometric constraints for downstream transformations. The precise 2-bromo-5-fluoro arrangement enables predictable ortho-site selectivity in cross-coupling while preserving fluorine substitution for downstream SAR optimization—a combination not replicated by any single-halogen analog.

Target 2-Bromo-5-fluorocinnamic acid (ortho-Br, meta-F)
Potential Substitute Cinnamic acid (unsubstituted): lacks aryl bromide; cross-coupling diversification may not be supported
Target Dual halogen: Br for coupling, F for physicochemical tuning
Potential Substitute 5-Fluorocinnamic acid: no coupling handle; biaryl motif generation inaccessible
Target Fluorine-modulated pKa (pred. 4.13) and LogP (pred. 2.7)
Potential Substitute 2-Bromocinnamic acid: lacks fluorine; property modulation absent
Target 2-Br-5-F substitution topology
Potential Substitute 5-Bromo-2-fluorocinnamic acid (CAS 202865-71-2): different regioisomer; may alter coupling kinetics and downstream SAR

Comparative Evidence for Procurement Decisions


Cross-Coupling Enablement vs. Unsubstituted Cinnamic Acid

2-Bromo-5-fluorocinnamic acid contains an ortho-position aryl bromide that serves as a functional handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling with aryl boronic acids to form biaryl compounds [1]. In contrast, unsubstituted cinnamic acid lacks an aryl halide group and cannot participate in such cross-coupling transformations. While direct quantitative yield data for 2-bromo-5-fluorocinnamic acid in Suzuki coupling is not reported in peer-reviewed literature, the presence of the ortho-bromo substituent is a well-established prerequisite for aryl halide cross-coupling chemistry [2]. The compound's reactivity profile can be inferred from related bromocinnamic acid systems; for example, 4-bromocinnamic acid has been demonstrated to undergo efficient Suzuki coupling in the synthesis of biarylalanine derivatives [3]. The bromine substitution at the 2-position adjacent to the acrylic acid moiety may influence coupling rates due to steric and electronic effects relative to meta- or para-brominated analogs.

Cross-Coupling Enablement
Class-level inference
Aryl bromide present; coupling-enabled vs. coupling-incapable
Supports biaryl diversification via Pd chemistry
Direct yield data not reported; inferred from bromocinnamic acid analogs
Suzuki-Miyaura coupling biaryl synthesis medicinal chemistry building blocks

Regioisomer Differentiation: 2-Bromo-5-fluoro vs. 5-Bromo-2-fluoro

The regioisomeric pair 2-bromo-5-fluorocinnamic acid (CAS 202865-70-1) and 5-bromo-2-fluorocinnamic acid (CAS 202865-71-2) [1] differ in the positional arrangement of halogen atoms. In 2-bromo-5-fluorocinnamic acid, the bromine is at the ortho position relative to the acrylic acid side chain, while fluorine is at the meta position. This arrangement places the reactive aryl bromide proximal to the conjugated double bond system, which may influence the electronics of the C-Br bond relative to the distal para-bromo arrangement in 5-bromo-2-fluorocinnamic acid. Ortho-substituted aryl bromides generally exhibit different oxidative addition rates with Pd(0) catalysts compared to meta- or para-substituted analogs due to steric and electronic effects [2]. Additionally, the specific substitution pattern of 2-bromo-5-fluorocinnamic acid is distinct from other regioisomers such as 2-bromo-4-fluorocinnamic acid (CAS 289038-17-1) and 3-bromo-5-fluorocinnamic acid , each of which presents different electronic and steric environments that would yield different reactivity profiles in coupling reactions.

Regioisomer Comparison
Class-level inference
2-Br-5-F vs. 5-Br-2-F; ortho-Br proximal to alkene
Substitution pattern may alter oxidative addition kinetics
Positional isomerism; steric and electronic effects differ
regioselectivity halogen substitution pattern structure-activity relationship

Orthogonal Halogen Roles: Bromine for Coupling, Fluorine for Physicochemical Tuning

2-Bromo-5-fluorocinnamic acid provides dual orthogonal halogen functionality: the bromine atom serves as a site for cross-coupling (C-C bond formation), while the fluorine atom modulates key physicochemical parameters without being displaced under typical coupling conditions. The predicted pKa of 2-bromo-5-fluorocinnamic acid is 4.13 ± 0.10 , which is lower than unsubstituted cinnamic acid (pKa approximately 4.44 [1]) due to the electron-withdrawing inductive effect of the ortho-bromo and meta-fluoro substituents. The predicted LogP (XLogP3-AA) is 2.7 [2], indicating moderate lipophilicity suitable for membrane permeability in drug candidates. The fluorine atom's C-F bond is essentially inert under standard Suzuki-Miyaura coupling conditions [3], meaning it remains intact during bromine-selective transformations, enabling sequential orthogonal functionalization. In contrast, single-halogen analogs such as 2-bromocinnamic acid lack the fluorine-mediated pKa and metabolic stability modulation, while 5-fluorocinnamic acid cannot undergo cross-coupling.

Orthogonal Functionality
Reported
pKa: 4.13 ± 0.10 (pred.); LogP: 2.7 (pred.)
Fluorine modulates acidity and lipophilicity post-coupling
Predicted values; experimental validation pending
physicochemical properties drug design orthogonal reactivity

Purity Grade Comparison: 98% vs. 99% Specifications

2-Bromo-5-fluorocinnamic acid is commercially available at two primary purity grades: 98% (Thermo Scientific Alfa Aesar, Product Code 11460427 ) and 99% (Sigma-Aldrich / Apollo Scientific, Product APOH0430C178 ). The 98% grade is offered in 1 g, 5 g, and 25 g quantities, while the 99% grade specifications include melting point 188-192°C and solid physical form with ambient temperature storage . Higher purity (99%) may be preferable for applications requiring precise stoichiometry in multistep syntheses, particularly when the compound serves as a limiting reagent in cross-coupling reactions. Impurities in the 98% grade could include residual synthetic precursors or regioisomeric byproducts from bromination that may interfere with palladium catalyst turnover. For comparison, other halogenated cinnamic acid derivatives available from commercial suppliers range from 95% to 98% typical purity, placing the 99% grade at the upper end of commercially available specifications for this compound class.

Purity Grade Options
Data to verify
99% vs. 98% purity grades available
Higher purity may improve stoichiometric control
Supplier COA basis; absolute difference of 1 percentage point
chemical purity reagent grade reproducibility

Synthetic Utility: Acid Chloride-Mediated Amide Coupling

2-Bromo-5-fluorocinnamic acid has been specifically demonstrated to undergo conversion to the corresponding acid chloride intermediate using oxalyl chloride, triethylamine, and N,N-dimethylformamide in dichloromethane solvent (reaction time: 2.0 h) [1]. This activated acid chloride was subsequently reacted to form (E)-3-(2-bromo-5-fluorophenyl)-N-isopropyl-N-(2,4,6-trimethoxybenzyl)acrylamide in the context of a Pd(0)-catalyzed domino reaction involving 1,4-palladium shift and C(sp³)-H activation to construct five-membered rings [2]. While direct comparative yield data for 2-bromo-5-fluorocinnamic acid versus other cinnamic acid derivatives in this specific transformation is not available, this documented synthetic sequence establishes the compound's practical utility in multi-step synthetic routes. In contrast, less activated carboxylic acids without electron-withdrawing substituents may require harsher conditions or alternative activation strategies for amide bond formation.

Acid Chloride Activation
Reported
Oxalyl chloride, Et₃N, DMF, CH₂Cl₂, 2 h
Documented protocol supports amide coupling workflows
No comparative yield data available for this transformation
amide coupling acid chloride synthetic methodology

Validated Application Scenarios


Suzuki-Miyaura Coupling for Fluorinated Biaryl Pharmacophores

In drug discovery programs targeting kinase inhibitors, GPCR modulators, or other biaryl-containing pharmacophores, 2-bromo-5-fluorocinnamic acid serves as a strategic building block for introducing both a fluorine atom (for metabolic stability and pKa modulation) and a biaryl structural element [1]. The ortho-bromine substituent undergoes palladium-catalyzed Suzuki-Miyaura coupling with diverse aryl boronic acids to generate substituted biaryl cinnamic acid derivatives [2]. The fluorine atom at the meta position remains intact during coupling, preserving its beneficial effects on lipophilicity (predicted LogP 2.7 [3]) and acidity (predicted pKa 4.13 ) in the coupled product. This scenario is particularly relevant when SAR studies require exploration of aryl substitution diversity while maintaining fluorine-mediated pharmacokinetic properties.

Amide Bond Formation via Acid Chloride Activation

2-Bromo-5-fluorocinnamic acid can be activated via conversion to the corresponding acid chloride using oxalyl chloride, triethylamine, and catalytic DMF in dichloromethane (2.0 h reaction time) [4]. This activated intermediate can be coupled with diverse amines to generate amide derivatives, as demonstrated in the synthesis of (E)-3-(2-bromo-5-fluorophenyl)-N-isopropyl-N-(2,4,6-trimethoxybenzyl)acrylamide [5]. This application scenario is valuable when the target molecule requires a cinnamamide structural motif with specific halogen substitution. The documented synthetic protocol reduces methodological uncertainty and supports reliable integration into established synthetic workflows.

Agrochemical Intermediate Development

Halogenated cinnamic acid derivatives are widely used as intermediates in the production of agrochemicals, including herbicides and fungicides . 2-Bromo-5-fluorocinnamic acid's dual-halogen substitution pattern provides a platform for generating structurally diverse agrochemical candidates through sequential functionalization. The ortho-bromine serves as a site for cross-coupling diversification, while the meta-fluorine contributes to environmental stability and target-site binding affinity. For procurement, the availability of both 98% and 99% purity grades allows users to balance cost and purity requirements based on the specific downstream application and scale.

Functionalized Polymer Precursors and Dyes

As an intermediate in the synthesis of dyes and polymer materials , 2-bromo-5-fluorocinnamic acid offers a reactive aryl bromide handle for incorporation into conjugated polymer systems via cross-coupling or Heck-type polymerization. The fluorine substituent can modulate electronic properties of the resulting material (e.g., band gap, electron affinity) without sacrificing the coupling functionality. The compound's solid physical form (white to off-white crystalline solid, melting point 188-192°C [6]) facilitates accurate weighing and handling in laboratory-scale polymer synthesis.

Application
Selection Property
Validation Focus
Suzuki-Miyaura Coupling for Fluorinated Biaryls
Ortho-bromo cross-coupling handle
Fluorine-retaining biaryl synthesis; SAR diversification
Amide Bond Formation via Acid Chloride
Acid chloride activation chemistry
Amide coupling workflow reproducibility
Agrochemical Intermediate Development
Dual-halogen substitution pattern
Cost-purity trade-off per application scale
Functionalized Polymer Precursors and Dyes
Reactive aryl bromide for conjugation
Electronic property modulation in materials

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